Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-
Brand Name: Vulcanchem
CAS No.: 31737-20-9
VCID: VC17286195
InChI: InChI=1S/C16H11ClN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2
SMILES:
Molecular Formula: C16H11ClN2OS
Molecular Weight: 314.8 g/mol

Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-

CAS No.: 31737-20-9

Cat. No.: VC17286195

Molecular Formula: C16H11ClN2OS

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- - 31737-20-9

Specification

CAS No. 31737-20-9
Molecular Formula C16H11ClN2OS
Molecular Weight 314.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylethanone
Standard InChI InChI=1S/C16H11ClN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2
Standard InChI Key VCCAEEKKLYCWHF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=C(C=C3)Cl

Introduction

"Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-" is a complex organic compound characterized by its chlorophenyl and quinazoline-derived thioether functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its bioactive properties and structural versatility. Below, we provide a detailed exploration of its chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of ethanone derivatives with similar structures typically involves multi-step reactions combining halogenated aromatic compounds with quinazoline derivatives under controlled conditions.

General Synthesis Pathway:

  • Preparation of Quinazoline Intermediate: Quinazoline derivatives are synthesized by cyclization reactions involving anthranilic acid or related precursors.

  • Formation of Thioether Linkage: The quinazoline intermediate reacts with a halogenated ethanone derivative (e.g., 4-chloroacetophenone) in the presence of a sulfur donor (e.g., thiourea or mercaptans).

  • Final Coupling Reaction: The chlorophenyl group is introduced via nucleophilic substitution or coupling reactions.

Example Reaction Conditions:

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Catalyst: Potassium carbonate or triethylamine

  • Temperature: Reflux conditions (~80–100°C)

  • Yield: Typically ranges from 60% to 80%, depending on reaction optimization

Crystallographic Analysis

Crystallographic studies reveal the spatial arrangement of atoms in the molecule:

  • Dihedral Angles: The chlorophenyl ring forms notable angles with the quinazoline system, influencing intermolecular interactions.

  • Hydrogen Bonding: While direct hydrogen bonds are minimal, C–H···π interactions stabilize the crystal lattice.

  • Packing: Molecules are arranged in columns or layers, depending on substituent effects.

Example Data:

ParameterValue
Dihedral Angle~54° between chlorophenyl and quinazoline
Hydrogen Bond ContactsMainly C–H···π and weak van der Waals

Applications

This compound's structural features make it a candidate for various applications:

  • Pharmaceutical Development:

    • Quinazoline derivatives are known for their anticancer, antibacterial, and antifungal activities.

    • The thioether linkage may enhance bioavailability and metabolic stability.

  • Material Science:

    • Potential use in designing functionalized polymers or advanced materials due to aromatic stability.

  • Catalysis:

    • Sulfur-containing compounds often serve as ligands in organometallic catalysis.

Related Compounds and Comparisons

Similar compounds have been studied extensively for their biological activities:

Compound NameKey FeaturesApplications
1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone Isoquinoline moiety; thioether linkageAnticancer research
3a-(4-Chlorophenyl)-1-thioxoimidazo[1,5-a]quinazolin Imidazoquinazoline scaffoldAntimicrobial agents
Ethyl 2-[quinazolinylsulfanyl]acetate Ester-functionalized quinazoline derivativePrecursor for synthesis

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